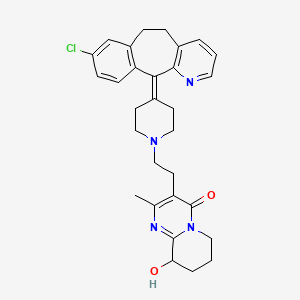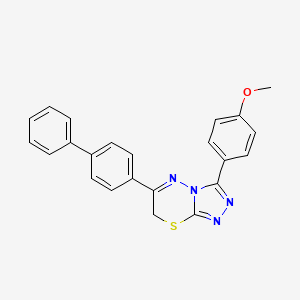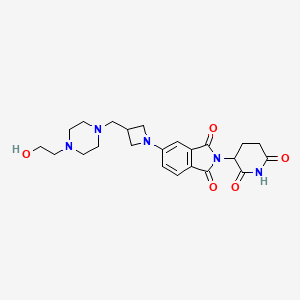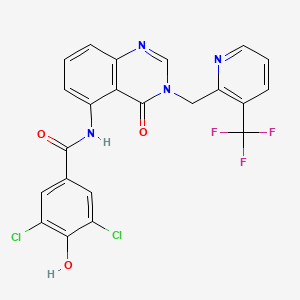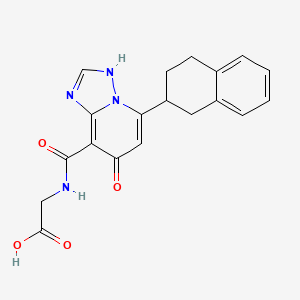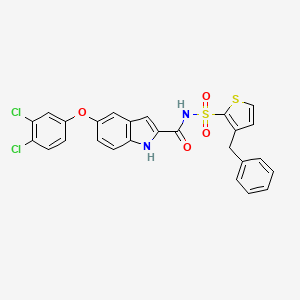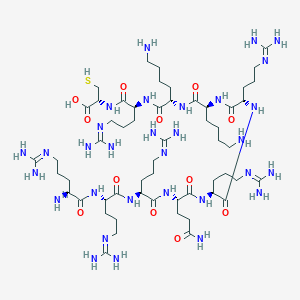
H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-OH is a peptide composed of the amino acids arginine, glutamine, lysine, and cysteine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity.
化学反应分析
Types of Reactions
H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine, stabilizing the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified or substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various protecting groups and coupling reagents are used during SPPS to ensure selective reactions.
Major Products
The major products of these reactions include modified peptides with altered stability, activity, or solubility, depending on the specific modifications made.
科学研究应用
H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-OH: has several scientific research applications:
Chemistry: Studied for its ability to form stable structures and its reactivity in various chemical environments.
Biology: Used in studies of protein-protein interactions and cellular uptake mechanisms.
Medicine: Investigated for its potential therapeutic effects, such as in drug delivery systems or as a therapeutic agent itself.
Industry: Utilized in the development of new materials and biotechnological applications.
作用机制
The mechanism of action of H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-OH involves its interaction with specific molecular targets. The arginine and lysine residues are positively charged, allowing the peptide to interact with negatively charged cellular components, such as nucleic acids or cell membranes. The cysteine residue can form disulfide bonds, which can stabilize the peptide or facilitate its interaction with other molecules.
相似化合物的比较
H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-OH: can be compared to other peptides with similar sequences or functions:
H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-NH2: Similar structure but with an amide group at the C-terminus, which can affect its stability and activity.
H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-Ser-OH: Contains an additional serine residue, which can influence its solubility and reactivity.
H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-Ala-OH: Contains an alanine residue, which can alter its hydrophobicity and interaction with other molecules.
These comparisons highlight the uniqueness of This compound
属性
分子式 |
C56H111N31O12S |
|---|---|
分子量 |
1442.8 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C56H111N31O12S/c57-21-3-1-12-31(42(90)80-32(13-2-4-22-58)43(91)84-37(18-10-28-78-56(71)72)48(96)87-39(29-100)50(98)99)81-45(93)34(15-7-25-75-53(65)66)83-46(94)35(16-8-26-76-54(67)68)85-49(97)38(19-20-40(60)88)86-47(95)36(17-9-27-77-55(69)70)82-44(92)33(14-6-24-74-52(63)64)79-41(89)30(59)11-5-23-73-51(61)62/h30-39,100H,1-29,57-59H2,(H2,60,88)(H,79,89)(H,80,90)(H,81,93)(H,82,92)(H,83,94)(H,84,91)(H,85,97)(H,86,95)(H,87,96)(H,98,99)(H4,61,62,73)(H4,63,64,74)(H4,65,66,75)(H4,67,68,76)(H4,69,70,77)(H4,71,72,78)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI 键 |
BWRBLZSFMAOVPV-GFGZGKCBSA-N |
手性 SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


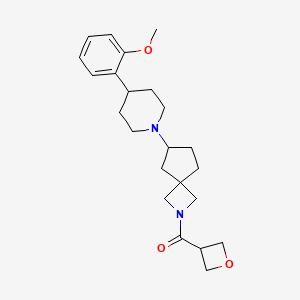
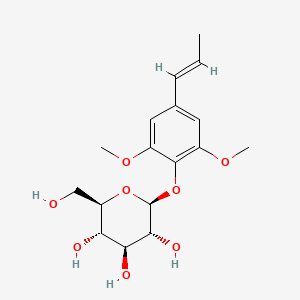
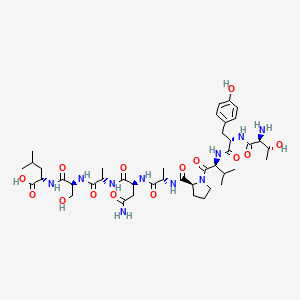
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)
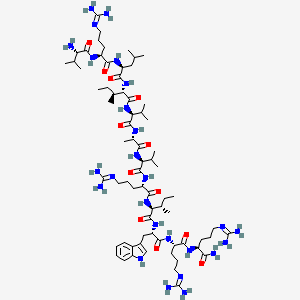
![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)
